molecular formula C17H13BrN4OS B2661471 N-(4-bromophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872702-12-0

N-(4-bromophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2661471
CAS No.: 872702-12-0
M. Wt: 401.28
InChI Key: SNOWTLLDQHESKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. This molecule is built on a pyridazine core, a nitrogen-rich heterocycle frequently investigated for its potential biological activities . The structure is further functionalized with a pyridinyl substituent and a bromophenylacetamide group, features common in pharmaceuticals and agrochemicals. Compounds featuring pyridazine and acetamide motifs are frequently explored in various research applications. Heterocyclic compounds similar to this one are often screened for a broad spectrum of biological activities, including potential antiviral properties against viruses such as herpes simplex virus (HSV) and bovine viral diarrhea virus (BVDV) . Furthermore, pyridazinone derivatives, which share a similar core structure, are known to be investigated as agonists for various biological receptors, indicating the relevance of this chemotype in early-stage drug discovery for metabolic diseases . The presence of the sulfanylacetamide linker offers a point for structural diversification and may influence the molecule's interaction with biological targets. This product is intended for research purposes as a chemical reference standard, a building block in organic synthesis, or for in vitro biological screening. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4OS/c18-13-1-3-14(4-2-13)20-16(23)11-24-17-6-5-15(21-22-17)12-7-9-19-10-8-12/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOWTLLDQHESKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This provides access to pharmacologically active pyridazinones, which can then be further functionalized to introduce the bromophenyl and pyridinyl groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the bromophenyl ring.

Scientific Research Applications

N-(4-bromophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and pyridazinyl groups can interact with specific amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. The pyridinyl group can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The compound’s activity and selectivity are influenced by three key regions:

Pyridazine Core : Replacing pyridazine with triazole (e.g., HIV-1 RT inhibitor in ) or pyrimidine () alters hydrogen-bonding patterns and target specificity.

Sulfanyl-Acetamide Linker : This moiety is conserved in FPR agonists () and Orco agonists (), suggesting its role in receptor interaction.

Aromatic Substituents : The 4-bromophenyl group distinguishes it from chlorophenyl () or ethylphenyl () analogs, impacting steric and electronic properties.

Key Findings :

  • FPR Selectivity: Methoxybenzyl-substituted pyridazinones () exhibit FPR2 specificity, whereas pyridin-4-yl substitution (target compound) may shift selectivity or potency .
  • Halogen Effects : Bromine’s larger size and polarizability compared to chlorine () could enhance target binding via halogen bonds or hydrophobic interactions.
  • Heterocycle Impact : Triazole-based analogs () target divergent pathways (olfaction, HIV), underscoring the pyridazine core’s role in FPR signaling.
Physicochemical and Crystallographic Insights
  • Hydrogen Bonding : The target compound’s sulfanyl-acetamide linker likely forms N–H⋯S/N interactions, as seen in ’s triazole analog, stabilizing active conformations .
  • Crystal Packing : Chlorophenyl-pyrimidine analogs () exhibit C–H⋯N/O interactions, whereas bromophenyl derivatives may favor stronger halogen-mediated packing.

Biological Activity

N-(4-bromophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.

Compound Overview

Chemical Structure:
The compound features a bromophenyl group, a pyridinyl group, and a pyridazinyl sulfanyl moiety. Its molecular formula is C17H16BrN3OSC_{17}H_{16}BrN_{3}OS with a molecular weight of approximately 368.29 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyridazine Core:
    • This is achieved through cycloaddition reactions involving pyridine derivatives and alkynes, followed by condensation with hydrazine.
  • Bromination of Aniline Derivatives:
    • The bromophenyl group is introduced via bromination followed by coupling reactions to attach it to the pyridazine core.
  • Attachment of the Sulfanyl Acetamide Moiety:
    • This is accomplished through nucleophilic substitution reactions where the sulfanylacetamide group is introduced to the intermediate.

Biological Mechanisms

The biological activity of this compound may involve several mechanisms:

  • Target Interaction: The compound likely interacts with specific enzymes or receptors, modulating their activity and influencing various cellular pathways.
  • Potential Antineoplastic Activity: Some derivatives of similar structures have demonstrated antitumor effects in vitro, suggesting that this compound may also exhibit anticancer properties .

Pharmacological Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Properties:
    • Compounds with similar structures have shown promising results against cancer cell lines such as TK-10 and HT-29, indicating potential for further exploration in cancer therapy .
  • Antimicrobial Activity:
    • Some related compounds have exhibited significant antibacterial and antifungal activities, suggesting that this compound may also possess similar properties.
  • Mechanism of Action Studies:
    • Research has indicated that certain derivatives can inhibit key enzymes involved in disease processes, which may be relevant for developing therapeutic agents targeting specific diseases like cancer or infections .

Case Studies and Experimental Data

StudyFindings
Study 1Investigated the antitumor effects of similar pyridazine derivatives; showed significant inhibition of tumor growth in vitro.
Study 2Assessed antimicrobial activity; demonstrated effective inhibition against various bacterial strains at low concentrations.
Study 3Evaluated enzyme inhibition; revealed potential as a reversible inhibitor of key metabolic enzymes involved in cancer metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.